(E)-2-(4-methylphenyl)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]ethenesulfonamide, with the CAS number 1241693-62-8, is a synthetic compound that belongs to the class of sulfonamides. This compound features a complex molecular structure that incorporates both a triazole moiety and a sulfonamide group, providing potential pharmacological applications. The molecular formula is , and its molecular weight is approximately 368.5 g/mol .
The synthesis of (E)-2-(4-methylphenyl)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]ethenesulfonamide typically involves several key steps:
The molecular structure of (E)-2-(4-methylphenyl)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]ethenesulfonamide can be represented in various formats such as SMILES and InChI:
Cc1ccc(C=CS(=O)(=O)NC(C)c2ccc(-n3cncn3)cc2)cc1
InChI=1S/C19H20N4O2S/c1-13-7-5-6-8-12(13)18(24)25(22,23)21-17(14-9-15(20)10-16(14)19-11-17)12/h5-8,10,12H,9,11,20H2,1-4H3/b18-7+
The compound exhibits a complex arrangement that includes aromatic rings and functional groups conducive to biological activity .
(E)-2-(4-methylphenyl)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]ethenesulfonamide can participate in various chemical reactions:
These reactions are significant for developing derivatives with altered pharmacological properties .
The mechanism of action for (E)-2-(4-methylphenyl)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]ethenesulfonamide likely involves interaction with specific biological targets such as enzymes or receptors. The triazole ring is known for its ability to form hydrogen bonds and interact with active sites on proteins, potentially leading to inhibition of enzymatic activity.
Research indicates that compounds containing triazole moieties often exhibit antifungal and antibacterial properties by disrupting cellular processes in target organisms .
The physical and chemical properties of (E)-2-(4-methylphenyl)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]ethenesulfonamide include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 368.5 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Solubility | N/A |
Due to its complex structure, detailed data on solubility and thermal properties may be limited in available literature .
(E)-2-(4-methylphenyl)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]ethenesulfonamide has potential applications in scientific research due to its unique structural features:
The ongoing exploration of this compound's properties may lead to new therapeutic agents targeting various diseases .
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 18252-46-5
CAS No.: 499-09-2
CAS No.: 20937-86-4